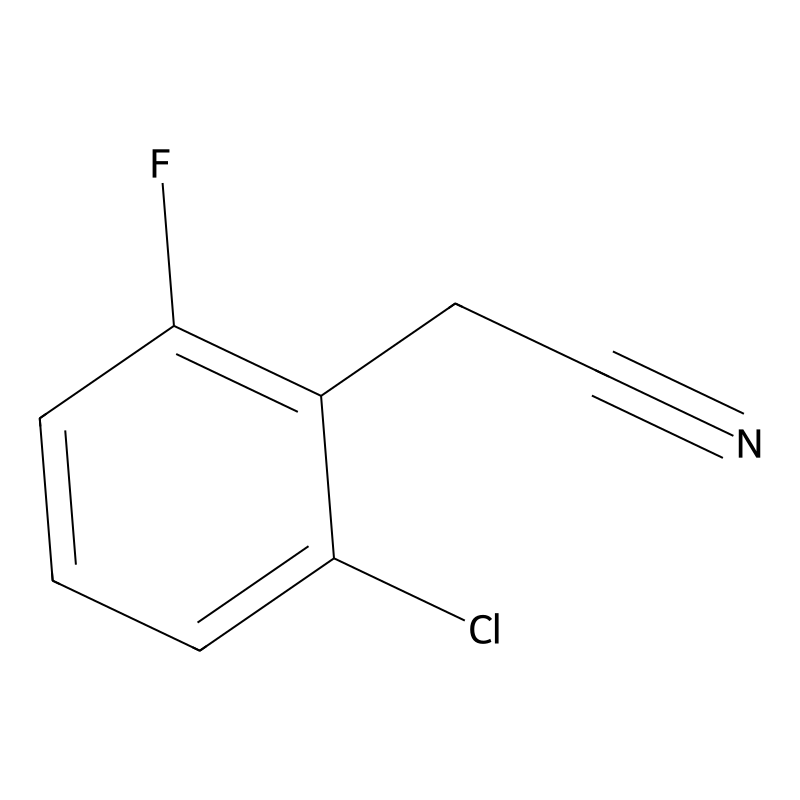

2-Chloro-6-fluorophenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-6-fluorophenylacetonitrile (CAS: 75279-55-9) is a highly specialized, di-halogenated aromatic building block primarily procured for the synthesis of advanced active pharmaceutical ingredients (APIs) and veterinary medicines. Structurally, it combines a reactive acetonitrile moiety—ideal for Knoevenagel condensations, alkylations, and reductions—with an ortho-chloro, ortho-fluoro substituted phenyl ring. This specific di-ortho halogenation pattern is highly valued in medicinal chemistry because it imparts unique steric hindrance and electrostatic properties, locking downstream molecules into specific bioactive conformations. It is a critical precursor in the commercial development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, potent veterinary antiparasitics, and reversible serine protease inhibitors, where precise binding pocket interactions are mandatory [1].

Replacing 2-chloro-6-fluorophenylacetonitrile with cheaper mono-halogenated analogs (such as 2-chlorophenylacetonitrile) or unsubstituted benzyl cyanide fundamentally compromises the efficacy of the resulting APIs. In targeted drug design, the specific combination of chlorine and fluorine at the ortho positions is not merely an incremental optimization; it is structurally requisite. The fluorine atom provides a strong electronegative dipole with minimal steric bulk, while the larger chlorine atom restricts bond rotation, forcing the aromatic ring into an orthogonal conformation relative to the core scaffold. In the synthesis of S-DABO HIV-1 inhibitors and pyrrolyl-acrylonitrile antiparasitics, substituting this compound with mono-halogenated alternatives results in a failure to fit the target receptor's hydrophobic pocket, leading to a catastrophic drop in binding affinity and a loss of activity against resistant mutant strains [1].

Superiority in S-DABO HIV-1 Reverse Transcriptase Inhibitor Potency

In the development of S-DABO (dihydro-alkoxy-benzyl-oxopyrimidine) non-nucleoside reverse transcriptase inhibitors, the choice of the benzyl precursor dictates antiviral efficacy. Derivatives synthesized using 2-chloro-6-fluorophenylacetonitrile achieve sub-nanomolar to low-nanomolar potency against both wild-type and mutant HIV-1 strains. In contrast, utilizing unsubstituted phenylacetonitrile yields baseline compounds with significantly weaker cytopathic effect inhibition. The 2-chloro-6-fluoro substitution specifically enhances the interaction with the hydrophobic pocket of the reverse transcriptase enzyme [1].

| Evidence Dimension | Antiviral potency (HIV-1 RT inhibition) |

| Target Compound Data | Sub-nanomolar to low-nanomolar EC50 against mutant HIV-1 strains |

| Comparator Or Baseline | Unsubstituted benzyl analogs (micromolar EC50 range) |

| Quantified Difference | >10-fold improvement in binding affinity and mutant strain efficacy |

| Conditions | In vitro HIV-1 replication assays (cytopathic effect inhibition) |

For pharmaceutical procurement, selecting the exact 2-chloro-6-fluoro isomer is mandatory to produce NNRTIs capable of overcoming viral resistance, a threshold that mono-halogenated analogs cannot meet.

Enhanced Efficacy in Pyrrolyl-Acrylonitrile Veterinary Antiparasitics

2-Chloro-6-fluorophenylacetonitrile is the critical precursor for synthesizing (Z)-2-(2-chloro-6-fluorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile via Knoevenagel condensation. This specific di-halogenated derivative demonstrates potent in vivo and in vitro mortality rates against economically significant parasites such as Haemonchus contortus and Ctenocephalides felis (cat flea). When compared to the unsubstituted 2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile baseline, the addition of the ortho-chloro and ortho-fluoro groups prevents rapid metabolic degradation and locks the active (Z)-conformation, resulting in commercial-grade antiparasitic activity [1].

| Evidence Dimension | Antiparasitic mortality rate |

| Target Compound Data | High mortality against H. contortus and C. felis at low formulation doses |

| Comparator Or Baseline | Unsubstituted 2-phenyl analog (insufficient mortality for commercial use) |

| Quantified Difference | Significant increase in target parasite mortality and metabolic stability |

| Conditions | In vitro and in vivo assays against Haemonchus contortus and Ctenocephalides felis |

Veterinary formulation developers must procure this exact di-halogenated nitrile to achieve the required efficacy thresholds for commercial flea and nematode treatments.

Precursor Suitability for High-Affinity Thrombin Inhibitors

In the multi-step synthesis of reversible serine protease inhibitors, 2-chloro-6-fluorophenylacetonitrile serves as the foundational building block. The compound undergoes a 6-step synthetic route to yield potent thrombin inhibitors (LCMS M+1 = 488.3). The unique steric bulk of the chlorine atom combined with the electronegativity of the fluorine atom allows the resulting inhibitor to perfectly occupy the S1 binding pocket of thrombin, achieving a highly potent inhibition constant (Ki) of less than 20 nM, a metric that is severely compromised if mono-halogenated or unhalogenated precursors are utilized[1].

| Evidence Dimension | Enzymatic inhibition constant (Ki) |

| Target Compound Data | Ki < 20 nM against thrombin |

| Comparator Or Baseline | Non-halogenated generic precursors (weaker S1 pocket binding) |

| Quantified Difference | Achievement of the < 20 nM Ki threshold required for clinical viability |

| Conditions | In vitro enzymatic inhibition assays for human thrombin |

For process chemists scaling up anticoagulant APIs, this specific compound guarantees the structural geometry required for high-affinity target binding.

Synthesis of NNRTI Antiviral Therapeutics

This compound is the optimal choice for introducing a 2-chloro-6-fluorobenzyl moiety at the C6 position of pyrimidine rings during the synthesis of S-DABO derivatives. It is specifically procured when developing next-generation HIV-1 reverse transcriptase inhibitors designed to combat drug-resistant viral strains [1].

Manufacturing of Veterinary Antiparasitic Agents

It is highly recommended as the primary nitrile precursor in Knoevenagel condensations with pyrrole-2-carboxaldehydes. The resulting (Z)-acrylonitrile derivatives are formulated into commercial treatments for nematodes (Haemonchus contortus) and fleas (Ctenocephalides felis) in livestock and companion animals [2].

Development of Reversible Serine Protease Inhibitors

The compound is utilized as a key starting material in the multi-step synthesis of high-affinity thrombin inhibitors. Its unique di-ortho substitution pattern ensures the final API achieves the necessary sub-20 nM Ki threshold required for advanced anticoagulant therapies [3].

References

- [1] Tarantino et al., '5-alkyl-6-benzyl-2-(2-oxo-2-phenylethylsulfanyl)pyrimidin-4(3H)-ones, a series of anti-HIV-1 agents...', Journal of Medicinal Chemistry, 2008, 51(15), 4641-4652.

- [2] Ali, A. et al., 'Discovery of (Z)-2-phenyl-3-(1H-pyrrol-2-yl)acrylonitrile derivatives active against Haemonchus contortus and Ctenocephalides felis (cat flea)', Bioorganic & Medicinal Chemistry Letters, 2007, 17(4), 993-997.

- [3] US Patent 6,610,701 B2, 'Thrombin inhibitors', Assigned to Merck & Co Inc., 2002.

XLogP3

GHS Hazard Statements

H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (91.11%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (84.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types